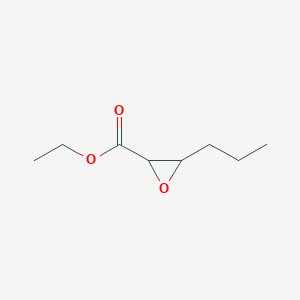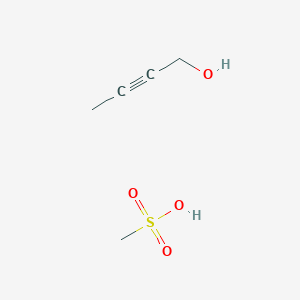
Methanesulfonic acid--but-2-yn-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–but-2-yn-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and but-2-yn-1-ol Methanesulfonic acid is an organosulfur compound with the molecular formula CH₄O₃S, known for its strong acidity and high solubility in water But-2-yn-1-ol is an alkyne alcohol with the molecular formula C₄H₆O, characterized by its triple bond and hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–but-2-yn-1-ol typically involves the esterification of but-2-yn-1-ol with methanesulfonic acid. This reaction can be carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of methanesulfonic acid–but-2-yn-1-ol may involve continuous flow processes to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a product with consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid–but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in but-2-yn-1-ol can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The triple bond in but-2-yn-1-ol can be reduced to a double or single bond, leading to the formation of alkenes or alkanes.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the triple bond.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methanesulfonate group.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–but-2-yn-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–but-2-yn-1-ol involves its interaction with molecular targets through its functional groups. The methanesulfonate group can act as a leaving group in substitution reactions, while the hydroxyl and alkyne groups can participate in various chemical transformations. These interactions can modulate the activity of enzymes or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid–but-2-yn-1-ol can be compared with other similar compounds such as:
Methanesulfonic acid–but-3-yn-1-ol: Similar structure but with a different position of the triple bond.
Methanesulfonic acid–prop-2-yn-1-ol: Similar structure but with a shorter carbon chain.
Methanesulfonic acid–but-2-en-1-ol: Similar structure but with a double bond instead of a triple bond.
The uniqueness of methanesulfonic acid–but-2-yn-1-ol lies in its combination of a strong acid with an alkyne alcohol, providing a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61493-85-4 |
|---|---|
Molekularformel |
C5H10O4S |
Molekulargewicht |
166.20 g/mol |
IUPAC-Name |
but-2-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C4H6O.CH4O3S/c1-2-3-4-5;1-5(2,3)4/h5H,4H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
BUITWWCMSXVOQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCO.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


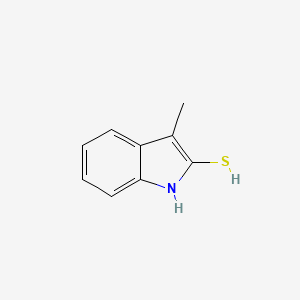
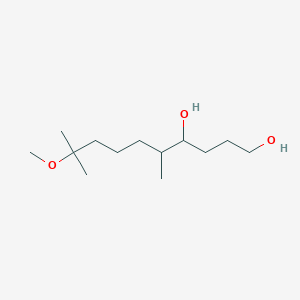

![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
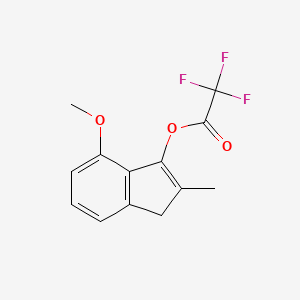
![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate](/img/structure/B14589343.png)
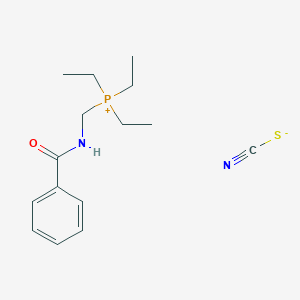
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)

![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
